molecular formula C11H21N3O5 B033441 epsilon-(gamma-Glutamyl)-lysine CAS No. 17105-15-6

epsilon-(gamma-Glutamyl)-lysine

Cat. No.: B033441
CAS No.: 17105-15-6
M. Wt: 275.3 g/mol
InChI Key: JPKNLFVGUZRHOB-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epsilon-(gamma-Glutamyl)-lysine is a dipeptide formed by the enzymatic linkage of the gamma-carboxyl group of glutamic acid to the epsilon-amino group of lysine. This compound is significant in various biological processes, including protein cross-linking and cellular signaling. It is often found in the extracellular matrix and is involved in the stabilization of protein structures.

Scientific Research Applications

Epsilon-(gamma-Glutamyl)-lysine has numerous applications in scientific research:

Mechanism of Action

Target of Action

Epsilon-(gamma-Glutamyl)-lysine, also known as H-Glu(H-Lys-OH)-OH, primarily targets the enzyme gamma-glutamyl transpeptidase (GGT) . GGT is an enzyme that facilitates the transfer of glutamyl groups from glutamyl peptides to other peptides or water . It plays a crucial role in the homeostasis of glutathione, a major cellular antioxidant, and in the detoxification of xenobiotics in mammals .

Mode of Action

The compound interacts with its target, GGT, by serving as a substrate for the enzyme . GGT removes the terminal gamma-glutamyl residue from peptides and amides . This interaction results in the breakdown of larger proteins into smaller peptides and amino acids .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gamma-glutamyl cycle . This cycle is a metabolic route of extra-cytosolic glutathione degradation, followed by the re-uptake of constituent amino acids, intracellular re-synthesis, and extrusion . The cycle plays a significant role in the homeostasis of glutathione and the detoxification of xenobiotics .

Pharmacokinetics

It is known that gamma-glutamyl compounds become more stable in the bloodstream following gamma-glutamylation . This process can improve the bioavailability of these compounds, including this compound .

Result of Action

The action of this compound, through its interaction with GGT, contributes to the regulation of glutathione levels in the body . This regulation is crucial for maintaining cellular redox balance and protecting cells from oxidative stress . Additionally, the breakdown of larger proteins into smaller peptides and amino acids can support various physiological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability and efficacy of gamma-glutamyl compounds can be enhanced in the bloodstream . Moreover, the activity of GGT, the primary target of this compound, can be affected by factors such as pH and temperature .

Future Directions

With the recent advances in liquid chromatography resulting in the improved resolution of amino acids, increased sensitivity, rapid analysis times, and small sample sizes, it appears likely that direct quantitation of epsilon-(gamma-Glutamyl)-lysine will be the preferred method for the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

Epsilon-(gamma-Glutamyl)-lysine can be synthesized through enzymatic reactions involving gamma-glutamyl transferase. The enzyme facilitates the transfer of the gamma-glutamyl group from glutamic acid to the epsilon-amino group of lysine. The reaction typically occurs under physiological conditions, with an optimal pH of around 8.0 and a temperature of 37°C .

Industrial Production Methods

Industrial production of this compound often involves the use of genetically engineered microorganisms, such as Escherichia coli, which express high levels of gamma-glutamyl transferase. The process includes fermentation, followed by purification steps such as ion exchange chromatography and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Epsilon-(gamma-Glutamyl)-lysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. Transpeptidation reactions often require the presence of gamma-glutamyl transferase and suitable substrates .

Major Products

The major products formed from these reactions include various gamma-glutamyl peptides and cross-linked protein structures, which play crucial roles in cellular functions and structural integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Epsilon-(gamma-Glutamyl)-lysine is unique due to its specific role in protein cross-linking and stabilization, which is not as prominent in other gamma-glutamyl compounds. Its ability to form stable covalent bonds between protein molecules makes it a critical component in maintaining the structural integrity of various biological tissues .

Properties

IUPAC Name

(2S)-2-amino-6-[[(4S)-4-amino-4-carboxybutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O5/c12-7(10(16)17)3-1-2-6-14-9(15)5-4-8(13)11(18)19/h7-8H,1-6,12-13H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKNLFVGUZRHOB-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)CCC(C(=O)O)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNC(=O)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name epsilon-(gamma-Glutamyl)lysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003869
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17105-15-6
Record name ε-(γ-Glutamyl)lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17105-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N6-L-.GAMMA.-GLUTAMYL-L-LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O19B8F457C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name epsilon-(gamma-Glutamyl)lysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003869
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
epsilon-(gamma-Glutamyl)-lysine
Reactant of Route 2
epsilon-(gamma-Glutamyl)-lysine
Reactant of Route 3
Reactant of Route 3
epsilon-(gamma-Glutamyl)-lysine
Reactant of Route 4
Reactant of Route 4
epsilon-(gamma-Glutamyl)-lysine
Reactant of Route 5
Reactant of Route 5
epsilon-(gamma-Glutamyl)-lysine
Reactant of Route 6
Reactant of Route 6
epsilon-(gamma-Glutamyl)-lysine
Customer
Q & A

A: ε-(γ-Glutamyl)-lysine forms through the action of transglutaminase enzymes, which catalyze the formation of isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue within or between proteins [, , ]. This crosslinking results in the formation of stable, often high-molecular-weight, protein structures that are resistant to proteolysis [, ]. This process has implications in various physiological processes like blood clotting, wound healing, and the formation of the skin's stratum corneum [, , ].

A: Dysregulated transglutaminase activity and subsequent ε-(γ-Glutamyl)-lysine formation have been implicated in several diseases. Increased levels of ε-(γ-Glutamyl)-lysine are found in fibrotic diseases like diabetic nephropathy, likely contributing to the accumulation and stabilization of extracellular matrix proteins [, ]. In neurodegenerative diseases like Alzheimer's and Huntington's, ε-(γ-Glutamyl)-lysine is found in protein aggregates, although its precise role in pathogenesis is not fully understood [].

ANone: The molecular formula for ε-(γ-Glutamyl)-lysine is C11H21N3O5. It has a molecular weight of 275.3 g/mol.

A: While specific spectroscopic data might require further investigation, techniques like mass spectrometry have been instrumental in identifying ε-(γ-Glutamyl)-lysine within protein digests and characterizing transglutaminase-modified proteins [, , ]. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is commonly used to analyze ε-(γ-Glutamyl)-lysine after derivatization [, ].

A: ε-(γ-Glutamyl)-lysine crosslinking, facilitated by microbial transglutaminase, has been investigated for enhancing the stability and mechanical properties of collagen-based biomaterials []. This approach shows promise for applications in tissue engineering, such as in the development of scaffolds for intervertebral disc regeneration [].

A: The transglutaminase-catalyzed formation of ε-(γ-Glutamyl)-lysine is calcium-dependent and highly specific [, , ]. The reaction involves a catalytic triad within the transglutaminase active site, enabling the transfer of the acyl group from glutamine to lysine []. Understanding the enzyme kinetics, substrate specificity, and factors influencing transglutaminase activity is crucial for modulating its function in various biological processes.

A: Research on ε-(γ-Glutamyl)-lysine is intricately linked to the study of transglutaminases. Early investigations focused on understanding the role of these enzymes in blood clotting, particularly the stabilization of fibrin clots []. Subsequent research uncovered the involvement of transglutaminases and ε-(γ-Glutamyl)-lysine in diverse biological processes, including epidermal differentiation, wound healing, and extracellular matrix remodeling [, , ]. The discovery of different transglutaminase isoforms, each with specific tissue distributions and functions, further expanded the scope of research in this field.

A: The study of ε-(γ-Glutamyl)-lysine brings together researchers from various disciplines, including biochemistry, cell biology, immunology, and biomaterials science. For example, understanding the role of transglutaminases and ε-(γ-Glutamyl)-lysine in celiac disease requires expertise in enzymology, immunology, and gastrointestinal physiology []. Similarly, developing collagen-based biomaterials with enhanced properties through transglutaminase crosslinking involves collaboration between biomaterial scientists, biochemists, and tissue engineers [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.